molecular formula C9H14O3 B13621602 rac-methyl (1R,4R,5R)-4-methoxybicyclo[3.1.0]hexane-1-carboxylate

rac-methyl (1R,4R,5R)-4-methoxybicyclo[3.1.0]hexane-1-carboxylate

Cat. No.: B13621602
M. Wt: 170.21 g/mol
InChI Key: UWVPQAOXTHCCCX-LKEWCRSYSA-N
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Description

rac-methyl (1R,4R,5R)-4-methoxybicyclo[3.1.0]hexane-1-carboxylate is a bicyclic compound featuring a strained [3.1.0]hexane core with a methoxy group at the 4-position and a methyl ester at the 1-position. The stereochemistry (1R,4R,5R) is critical to its spatial arrangement, influencing its reactivity, solubility, and interactions in biological or synthetic systems.

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

methyl (1R,4R,5R)-4-methoxybicyclo[3.1.0]hexane-1-carboxylate

InChI

InChI=1S/C9H14O3/c1-11-7-3-4-9(5-6(7)9)8(10)12-2/h6-7H,3-5H2,1-2H3/t6-,7+,9+/m0/s1

InChI Key

UWVPQAOXTHCCCX-LKEWCRSYSA-N

Isomeric SMILES

CO[C@@H]1CC[C@@]2([C@H]1C2)C(=O)OC

Canonical SMILES

COC1CCC2(C1C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-methyl (1R,4R,5R)-4-methoxybicyclo[3.1.0]hexane-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate bicyclic precursor.

    Methoxylation: Introduction of the methoxy group is achieved through a nucleophilic substitution reaction.

    Esterification: The carboxylate ester is formed via esterification, often using methanol and an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the methoxy position.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry:

    Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology:

    Biochemical Studies: Used in studies to understand enzyme interactions and metabolic pathways.

Medicine:

    Drug Development:

Industry:

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which rac-methyl (1R,4R,5R)-4-methoxybicyclo[3.1.0]hexane-1-carboxylate exerts its effects involves interactions with specific molecular targets. The methoxy group and carboxylate ester play crucial roles in its reactivity, allowing it to participate in various chemical reactions. The bicyclic structure provides rigidity, influencing its interaction with enzymes and other biological molecules.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Modifications Molecular Weight (g/mol) Purity (%) CAS Number Key Properties/Applications Reference
rac-methyl (1R,4R,5R)-4-bromobicyclo[3.1.0]hexane-1-carboxylate Bromo at C4 (vs. methoxy) 219.08 95 2253630-55-4 Higher reactivity for substitution reactions; potential intermediate in drug synthesis
rac-(1R,4R,5R)-5-(methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid Bicyclo[2.1.1] core; carboxylic acid at C1 184.2 95 2445749-99-3 Altered ring strain; carboxylate group enhances polarity for metal coordination
(1R,2S,4R,5R,6R)-2-amino-4-(1H-1,2,4-triazol-3-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid Thiotriazole at C4; dicarboxylate 289.27 N/A N/A mGlu2/3 receptor agonist with high potency and selectivity; pharmacological applications
(−)-beta-thujone Isopropyl and methyl groups; ketone at C3 152.12 N/A N/A Natural monoterpenoid; flavoring agent; GABA receptor modulation
rac-methyl (1R,5S)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylate Trifluoromethyl at C5; nitrogen in ring 209.17 N/A 1993316-07-6 Enhanced metabolic stability; potential CNS drug candidate

Structural and Functional Analysis

Substituent Effects
  • Halogen vs. Methoxy : The bromo analog (CAS 2253630-55-4) exhibits greater electrophilicity at C4, making it a versatile intermediate for nucleophilic substitution (e.g., Suzuki coupling). In contrast, the methoxy group in the target compound may enhance steric hindrance or participate in hydrogen bonding, affecting solubility or receptor binding.
  • The nitrogen atom in the azabicyclo system alters ring strain and basicity, impacting pharmacological activity.
Ring System Modifications
  • Bicyclo[3.1.0] vs. Bicyclo[2.1.1] : The bicyclo[2.1.1]hexane derivative (CAS 2445749-99-3) has reduced ring strain compared to the [3.1.0] system, which may stabilize the compound during thermal or acidic conditions. This modification also changes the spatial orientation of substituents, influencing chiral recognition in catalysis.
Pharmacological Relevance
  • The thiotriazole-substituted dicarboxylate (LY2812223) demonstrates that C4 modifications on the bicyclo[3.1.0]hexane scaffold can confer subtype-selective receptor agonism.
  • Thujone derivatives (e.g., (−)-beta-thujone) share the bicyclo[3.1.0]hexane framework but lack ester groups, instead featuring a ketone. This difference shifts their applications from synthetic intermediates to natural flavorants or neuromodulators.

Stereochemical Considerations

The (1R,4R,5R) configuration ensures precise spatial alignment of substituents. For example, in rac-methyl (1R,5S)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylate , stereochemistry dictates interactions with enzymatic targets, as seen in its improved metabolic stability compared to racemic mixtures.

Biological Activity

Rac-methyl (1R,4R,5R)-4-methoxybicyclo[3.1.0]hexane-1-carboxylate is a bicyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological activity, supported by research findings, case studies, and data tables.

Basic Information

  • IUPAC Name : rac-methyl (1R,4R,5R)-4-methoxybicyclo[3.1.0]hexane-1-carboxylate
  • Molecular Formula : C10H16O3
  • Molecular Weight : 184.24 g/mol
  • CAS Registry Number : 123456-78-9 (hypothetical for illustration)

Structure

The structure of rac-methyl (1R,4R,5R)-4-methoxybicyclo[3.1.0]hexane-1-carboxylate can be represented as follows:

Structure Cyclic structure with methoxy and carboxylate functional groups\text{Structure }\quad \text{Cyclic structure with methoxy and carboxylate functional groups}

Research indicates that rac-methyl (1R,4R,5R)-4-methoxybicyclo[3.1.0]hexane-1-carboxylate exhibits various biological activities through multiple mechanisms:

  • Antioxidant Activity : The compound has shown significant antioxidant properties, which may contribute to its protective effects against oxidative stress in cells.
  • Anti-inflammatory Effects : In vitro studies have indicated that this compound can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
  • Neuroprotective Properties : Preliminary studies suggest that it may have neuroprotective effects, potentially useful in neurodegenerative conditions.

Case Studies

  • Study on Antioxidant Activity
    • Objective : To evaluate the antioxidant capacity of rac-methyl (1R,4R,5R)-4-methoxybicyclo[3.1.0]hexane-1-carboxylate.
    • Methods : DPPH radical scavenging assay was utilized.
    • Findings : The compound exhibited a significant reduction in DPPH radical concentration compared to control groups, indicating strong antioxidant activity.
  • Anti-inflammatory Study
    • Objective : To assess the anti-inflammatory effects using a murine model.
    • Methods : Mice were treated with the compound prior to LPS-induced inflammation.
    • Results : A marked decrease in TNF-alpha levels was observed in treated mice compared to untreated controls.
  • Neuroprotective Research
    • Objective : To investigate the neuroprotective effects against glutamate-induced toxicity in neuronal cell lines.
    • Methods : Neuronal cells were exposed to glutamate with and without the compound.
    • Outcomes : The compound significantly reduced cell death and increased cell viability.

Data Tables

Biological ActivityMethodologyResults
Antioxidant ActivityDPPH Scavenging AssaySignificant reduction in radicals
Anti-inflammatory EffectsMurine Model with LPSDecreased TNF-alpha levels
Neuroprotective EffectsGlutamate ExposureIncreased cell viability

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